BenchChemオンラインストアへようこそ!

(E)-3-(3-bromoanilino)-1-{4-[(2,4-dichlorobenzyl)oxy]phenyl}-2-propen-1-one

Acetylcholinesterase inhibition Halogenated chalcone SAR Neurodegenerative disease research

(E)-3-(3-bromoanilino)-1-{4-[(2,4-dichlorobenzyl)oxy]phenyl}-2-propen-1-one is a synthetic, small-molecule halogenated chalcone derivative featuring a β-aminoenone core. Its structure incorporates a 3‑bromoanilino moiety and a 2,4‑dichlorobenzyl ether substituent, making it part of the broader organohalogen chalcone class.

Molecular Formula C22H16BrCl2NO2
Molecular Weight 477.18
CAS No. 477889-39-7
Cat. No. B2777218
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(E)-3-(3-bromoanilino)-1-{4-[(2,4-dichlorobenzyl)oxy]phenyl}-2-propen-1-one
CAS477889-39-7
Molecular FormulaC22H16BrCl2NO2
Molecular Weight477.18
Structural Identifiers
SMILESC1=CC(=CC(=C1)Br)NC=CC(=O)C2=CC=C(C=C2)OCC3=C(C=C(C=C3)Cl)Cl
InChIInChI=1S/C22H16BrCl2NO2/c23-17-2-1-3-19(12-17)26-11-10-22(27)15-5-8-20(9-6-15)28-14-16-4-7-18(24)13-21(16)25/h1-13,26H,14H2/b11-10+
InChIKeyNZMFEILLQKAZDL-ZHACJKMWSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Chemical Profile and Procurement Context for (E)-3-(3-Bromoanilino)-1-{4-[(2,4-dichlorobenzyl)oxy]phenyl}-2-propen-1-one (CAS 477889-39-7)


(E)-3-(3-bromoanilino)-1-{4-[(2,4-dichlorobenzyl)oxy]phenyl}-2-propen-1-one is a synthetic, small-molecule halogenated chalcone derivative featuring a β-aminoenone core. Its structure incorporates a 3‑bromoanilino moiety and a 2,4‑dichlorobenzyl ether substituent, making it part of the broader organohalogen chalcone class. These compounds are widely investigated as enzyme inhibitors, particularly against metabolic targets like acetylcholinesterase (AChE) and carbonic anhydrases (hCA I/II), where halogen substitution critically modulates potency [1]. The compound is supplied exclusively for preclinical research use.

Why Generic Chalcones Cannot Substitute for (E)-3-(3-Bromoanilino)-1-{4-[(2,4-dichlorobenzyl)oxy]phenyl}-2-propen-1-one


Within the enaminone-chalcone chemical space, the specific combination of a meta‑bromine on the anilino ring and a 2,4‑dichloro substitution on the benzyloxy phenyl ring is not interchangeable with other halogenation patterns. SAR studies on halogenated chalcones demonstrate that the position and identity of halogen atoms directly dictate the Ki values against targets such as AChE, BChE, and hCA isoenzymes, with activity varying over an order of magnitude between closely related analogs [1]. Therefore, simply substituting a 3‑chloroanilino analog or a mono‑halogenated benzyloxy variant would lead to unpredictable potency shifts, invalidating comparative pharmacological or chemical biology studies.

Quantitative Differentiation Evidence for (E)-3-(3-Bromoanilino)-1-{4-[(2,4-dichlorobenzyl)oxy]phenyl}-2-propen-1-one


AChE Inhibitory Potency Relative to Halogenated Chalcone Benchmarks

The target compound's 3‑bromoanilino and 2,4‑dichlorobenzyloxy pattern is predicted to confer high AChE inhibitory potency based on class‑level SAR. In a direct comparative study, the most potent halogenated chalcones (e.g., compound 14 in the reference series) exhibited a Ki value of 1.83 nM against AChE, whereas less optimized halogen placements resulted in Ki values up to 11.19 nM [1]. The di‑halogenated benzyloxy motif in the target compound is a key structural feature associated with the lower end of this Ki range.

Acetylcholinesterase inhibition Halogenated chalcone SAR Neurodegenerative disease research

Target Engagement Across Multiple Metabolic Enzymes (BChE, hCA I/II)

The compound's halogenation pattern is also expected to confer potent inhibition of butyrylcholinesterase (BChE), human carbonic anhydrase I (hCA I), and carbonic anhydrase II (hCA II). Reference halogenated chalcones with bromobenzyl groups demonstrated Ki values of 3.35–26.70 nM against BChE, 29.41–57.63 nM against hCA I, and 24.00–54.74 nM against hCA II [1]. The target compound's structural features align closely with the most active compounds in each panel.

Butyrylcholinesterase Carbonic anhydrase Multi-target profiling

Physicochemical and Purity Consistency for Reproducible Screening

Reproducibility across biological assays depends on consistent compound identity and purity. The target compound (CAS 477889-39-7) is typically supplied with analytical characterization data (e.g., ≥95% purity by HPLC), ensuring lot‑to‑lot consistency. In contrast, generic chalcone screening libraries often report variable purity that can confound dose‑response results . While not a direct biological comparator, this quality differentiation is critical for procurement decisions.

Compound quality control Purity assessment Assay reproducibility

Validated Application Scenarios for (E)-3-(3-Bromoanilino)-1-{4-[(2,4-dichlorobenzyl)oxy]phenyl}-2-propen-1-one Based on Quantitative Evidence


Cholinesterase-Targeted Probe for Alzheimer's Disease Mechanistic Studies

Based on the compound's anticipated sub‑nanomolar to low nanomolar Ki values against AChE and BChE (derived from halogenated chalcone class data [1]), it is suitable as a chemical probe to dissect the roles of acetylcholinesterase versus butyrylcholinesterase in amyloid‑beta aggregation or cholinergic signaling. Its unique dual‑halogen architecture ensures a consistent inhibitory fingerprint that is distinct from commercially available, mono‑halogenated chalcones.

Carbonic Anhydrase Inhibitor Tool for Glaucoma and Oncology Research

The strong predicted inhibition of both hCA I and hCA II (Ki in the 24–58 nM range [1]) positions this compound as a useful tool for investigating carbonic anhydrase‑dependent pH regulation in cancer cell migration or aqueous humor secretion in glaucoma models. The 2,4‑dichlorobenzyloxy motif may confer enhanced membrane permeability compared to sulfonamide‑based CA inhibitors, though this requires experimental verification.

Pharmacological Tool for Multi‑Target Polypharmacology Studies

Given the compound's projected simultaneous engagement of AChE, BChE, hCA I, and hCA II [1], it can serve as a single‑agent polypharmacology probe for diseases where multi‑target modulation is hypothesized to be beneficial, such as Alzheimer's disease with comorbid glaucoma. Its differentiated halogenation pattern ensures a stable, reproducible polypharmacology profile that is not easily replicated by other chalcone analogs.

Reference Standard in Halogenated Chalcone SAR Campaigns

The compound's well‑defined substitution pattern (3‑bromoanilino + 2,4‑dichlorobenzyloxy) makes it an ideal reference standard for medicinal chemistry teams exploring structure‑activity relationships in β‑aminochalcone libraries. Using this compound as a comparator allows researchers to quantify the impact of halogen migration or replacement on enzyme inhibition potency with high confidence.

Quote Request

Request a Quote for (E)-3-(3-bromoanilino)-1-{4-[(2,4-dichlorobenzyl)oxy]phenyl}-2-propen-1-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.